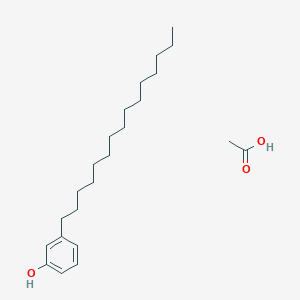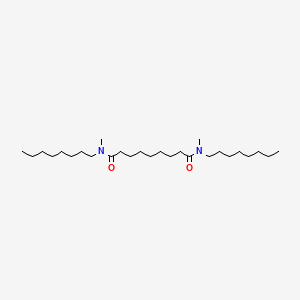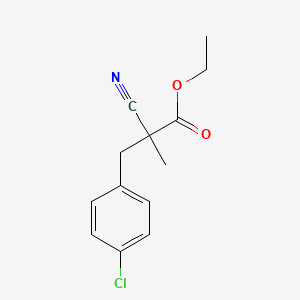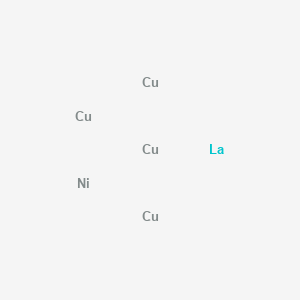
Copper;lanthanum;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, lanthanum, and nickel form a ternary alloy system that has garnered significant interest due to its unique properties and potential applications. This compound is particularly notable for its hydrogen absorption and desorption behavior, making it a promising candidate for hydrogen storage materials. The combination of these three elements results in a material with distinct physical and chemical characteristics that are valuable in various scientific and industrial fields .
Métodos De Preparación
The preparation of copper, lanthanum, and nickel alloys typically involves either arc melting or induction melting in an argon atmosphere. High-purity copper (99.9%), lanthanum (99.8%), and nickel (99.99%) are used as starting materials. The alloys are then sealed in evacuated quartz tubes and homogenized at temperatures ranging from 420 to 600°C for up to 400 hours. This is followed by cooling to 400°C at a rate of 9°C per hour and quenching into liquid nitrogen .
Análisis De Reacciones Químicas
Copper, lanthanum, and nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, lanthanum and nickel can react with hydrogen to form hydrides such as LaNi5Hx. This reaction is reversible, allowing the material to absorb and release hydrogen under different conditions. Common reagents used in these reactions include hydrogen gas and various reducing agents .
Aplicaciones Científicas De Investigación
The copper, lanthanum, and nickel alloy system has several scientific research applications:
Nickel-Metal Hydride Batteries: The alloy is used in the production of nickel-metal hydride batteries, which are known for their high energy density and long cycle life.
Superconductivity: Recent studies have shown that nickel-based compounds, including those with copper and lanthanum, exhibit superconducting properties at high pressures and low temperatures.
Mecanismo De Acción
The mechanism by which copper, lanthanum, and nickel alloys exert their effects is primarily related to their ability to form stable hydrides and their unique electronic properties. For hydrogen storage, the alloy absorbs hydrogen to form hydrides, which can then release hydrogen when the pressure decreases or the temperature increases. In nickel-metal hydride batteries, the alloy’s ability to undergo reversible hydrogen absorption and desorption cycles is crucial for the battery’s performance .
Comparación Con Compuestos Similares
Copper, lanthanum, and nickel alloys can be compared to other similar compounds, such as:
Copper-Nickel Alloys: These alloys are known for their corrosion resistance and are used in various marine applications.
Lanthanum-Nickel Alloys: These alloys are also used in hydrogen storage and battery applications, but the addition of copper enhances their stability and performance.
Propiedades
Número CAS |
51912-52-8 |
|---|---|
Fórmula molecular |
Cu4LaNi |
Peso molecular |
451.78 g/mol |
Nombre IUPAC |
copper;lanthanum;nickel |
InChI |
InChI=1S/4Cu.La.Ni |
Clave InChI |
QWVLFDHQWRPSQQ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Cu].[Cu].[Cu].[Cu].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
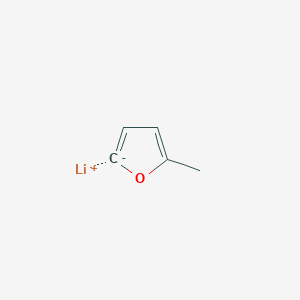

![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
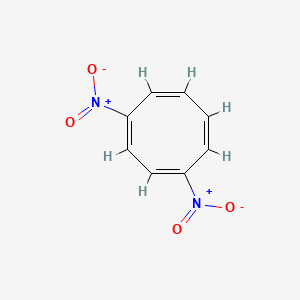
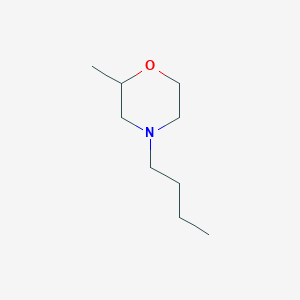

![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
